molecular formula C8H8N2O B1599909 7-Aminoindolin-2-one CAS No. 25369-32-8

7-Aminoindolin-2-one

Cat. No. B1599909
CAS RN: 25369-32-8
M. Wt: 148.16 g/mol
InChI Key: RKPBTSNUXKVZPG-UHFFFAOYSA-N
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Description

7-Aminoindolin-2-one is a chemical compound with the molecular formula C8H8N2O . It is used for research and development purposes .


Synthesis Analysis

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . Another synthesis method involves the hydrogenation reduction of 3-(hydroxyimino)indolin-2-one, which was synthesized by the reaction of isatin and hydroxylamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 7-Aminoindolin-2-one consists of a core indolin-2-one structure with an amino group attached at the 7th position . The InChI code for this compound is 1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) .


Chemical Reactions Analysis

7-Aminoindolin-2-one can be used as a starting material in the synthesis of various compounds. For example, it can be used in the synthesis of hybrids of indolin-2-one and nitroimidazole, which have been found to be effective against Staphylococcus aureus strains .


Physical And Chemical Properties Analysis

7-Aminoindolin-2-one has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 148.063662883 g/mol . The topological polar surface area is 55.1 Ų .

Scientific Research Applications

  • Antitubulin Agents : A series of 7-aroyl-aminoindoline-1-benzenesulfonamides, closely related to 7-Aminoindolin-2-one, displayed significant activity as inhibitors of tubulin polymerization, an important target in cancer therapy. These compounds bind to the colchicine binding site of microtubules, showing potent antitumor activity against several human cancer cell lines (Chang et al., 2006).

  • Synthesis Methodology : Research has been conducted on IrIII-catalyzed C-7 selective C–H amidation and amination of indolines, a process relevant to the synthesis of 7-aminoindolines. This method is environmentally benign and scalable, providing a robust and reliable way to synthesize N-(7-indolinyl)amides, sulfonamides, and arylamines (Hou et al., 2015).

  • Cancer Imaging Agents : Carbon-11-labeled 7-aroyl-aminoindoline-1-sulfonamides have been synthesized as potential PET agents for imaging tubulin polymerization in cancers, highlighting their use in diagnostic imaging and drug development (Wang et al., 2008).

  • Photolabile Precursors : 1-Acyl-7-nitroindolines, similar in structure to 7-Aminoindolin-2-one, are used as reagents for rapid release of carboxylates upon flash photolysis in aqueous solution. They are particularly effective in neurobiological experiments for the rapid release of neuroactive amino acids (Papageorgiou et al., 2004).

  • Anticancer Activity : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, structurally related to 7-Aminoindolin-2-one, have been synthesized and evaluated for their anticancer activity. These compounds show selective activity against various cancer cells, suggesting potential in cancer therapeutics (Kubica et al., 2018).

  • DNA Alkylation and Gene Expression : Aminoindolines, including compounds similar to 7-Aminoindolin-2-one, have been studied for their ability to alkylate DNA and affect the expression of the protooncogene c-myc, providing insights into their potential as anticancer drugs (Nelson et al., 2005).

  • indolin-2-one, has been investigated for potential applications in materials engineering. The photoreactive amide bond in N-peptidyl-7-nitroindolines can be cleaved using two-photon excitation, potentially useful for three-dimensional microstructure fabrication (Hatch et al., 2016).
  • Enzyme Inhibition Studies : Research on 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, a compound structurally related to 7-Aminoindolin-2-one, provided insights into the importance of the acidic hydrogen in enzyme inhibition, specifically towards phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter synthesis (Grunewald et al., 1997).

  • Photocleavage Efficiency : Studies on 1-acyl-7-nitroindolines have explored the effect of aromatic substituents on photocleavage efficiency. These findings are relevant to the use of photolabile precursors in biological and chemical applications (Papageorgiou & Corrie, 2000).

  • Development of Photolabile GABA Reagents : Synthesis of a 7-nitroindolin-1-yl amide of GABA with reduced affinity for GABA receptors highlights the utility of 7-Aminoindolin-2-one analogs in the development of photolabile reagents for neuroscience research (Papageorgiou & Corrie, 2007).

Safety And Hazards

The safety data sheet for 7-Aminoindolin-2-one indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

7-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPBTSNUXKVZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423683
Record name 7-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminoindolin-2-one

CAS RN

25369-32-8
Record name 7-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 7-nitroindoline-2-one in methanol (1.0 gm/60 mL), added Pd/C (300 mg, 30 wt %). H2 gas maintained with pressure using hydrogen gas balloon, solution stirred for 4 hours at RT. The catalyst was removed by filtration over celite. The filtrate was concentrated in vacuo to give crude product, which was washed with diethyl ether to afford compound 7-aminoindolin-2-one; YD: 76.77%; mp: 248-251° C.; Rf: 0.6 (CHCl3:MeOH: 9.0:1.0). 1H NMR (DMSO-d6) 200 MHz, δ: 3.382 (s, 2H), 4.794 (s, 2H), 6.453-6.498 (m, 2H), 6.673 (t, J=8.0 Hz, 1H), 9.906 (s, 1H). MS (ESI): m/z 146.8 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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